molecular formula C22H24N4O3S2 B2536828 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 894948-54-0

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2536828
CAS No.: 894948-54-0
M. Wt: 456.58
InChI Key: BENIPWSKQMDFMI-UHFFFAOYSA-N
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Description

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with an amino group and a benzenesulfonyl group, as well as a sulfanyl group linked to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzenesulfonyl group: This step involves sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Attachment of the sulfanyl group: This can be done through thiolation reactions.

    Formation of the acetamide moiety: This involves acylation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the specific reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Alkanes: Hydrocarbons with single bonds.

    Alkenes: Hydrocarbons with double bonds.

    Alkynes: Hydrocarbons with triple bonds.

    Aromatic hydrocarbons: Compounds with benzene rings.

Uniqueness

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide , often referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A pyrimidine ring with amino and sulfonyl functional groups.
  • An acetamide moiety linked to a 2-methylphenyl group.
  • A propan-2-yl substituent which may influence its pharmacokinetic properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in cancer pathways or neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines, including:

  • Melanoma
  • Leukemia
  • Lung Cancer

A study conducted on 60 different cancer cell lines revealed promising results, indicating that the compound may inhibit cell proliferation and induce apoptosis in sensitive cell types .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It was tested in animal models for anticonvulsant activity, showing significant protective effects against induced seizures. The mechanism is thought to involve modulation of voltage-gated sodium channels, which are critical in neuronal excitability .

Data Tables

Biological ActivityModel/System UsedObserved EffectReference
AnticancerVarious cancer cell linesInhibition of proliferation
AnticonvulsantAnimal models (MES test)Protection against seizures

Case Studies

  • Anticancer Efficacy : In a study assessing the compound's effects on melanoma cells, it was found that treatment led to a significant reduction in cell viability, with IC50 values suggesting potent cytotoxicity .
  • Neuroprotective Effects : In animal models of epilepsy, the compound demonstrated anticonvulsant properties comparable to established medications like phenytoin. This suggests potential for development as a new therapeutic agent for epilepsy .

Properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-14(2)16-8-10-17(11-9-16)31(28,29)19-12-24-22(26-21(19)23)30-13-20(27)25-18-7-5-4-6-15(18)3/h4-12,14H,13H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENIPWSKQMDFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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